Pyridoxine tris-hexyldecanoate Pyridoxine tris-hexyldecanoate
Brand Name: Vulcanchem
CAS No.: 564478-51-9
VCID: VC17123689
InChI: InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3
SMILES:
Molecular Formula: C56H101NO6
Molecular Weight: 884.4 g/mol

Pyridoxine tris-hexyldecanoate

CAS No.: 564478-51-9

Cat. No.: VC17123689

Molecular Formula: C56H101NO6

Molecular Weight: 884.4 g/mol

* For research use only. Not for human or veterinary use.

Pyridoxine tris-hexyldecanoate - 564478-51-9

Specification

CAS No. 564478-51-9
Molecular Formula C56H101NO6
Molecular Weight 884.4 g/mol
IUPAC Name [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate
Standard InChI InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3
Standard InChI Key GQJPGCPNWFZCPD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

Pyridoxine tris-hexyldecanoate is systematically named [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its triester structure, where three hexyldecanoate groups are esterified to the pyridoxine backbone .

Structural Characteristics

Molecular Architecture

The molecule consists of a pyridoxine core modified with three 2-hexyldecanoate chains. Key structural features include:

  • A pyridine ring substituted with methyl and hydroxymethyl groups.

  • Three branched aliphatic chains (2-hexyldecanoate) esterified to oxygen atoms at positions 3, 4, and 5 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC56H101NO6C_{56}H_{101}NO_6
Molecular weight884.4 g/mol
Rotatable bond count47
Topological polar surface91.8 Ų

Stereochemical Considerations

The compound exhibits three undefined stereocenters, contributing to conformational flexibility . This flexibility complicates 3D structure prediction, as conformer generation is disallowed due to excessive atomic mobility .

Physicochemical Properties

Solubility and Stability

Pyridoxine tris-hexyldecanoate is insoluble in water but soluble in organic solvents like ethanol and oils . It remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments .

Table 2: Physicochemical Profile

PropertyValueSource
Physical stateLiquid
XLogP3 (lipophilicity)21.9
Hydrogen bond acceptors7
Heavy atom count63

Functional Performance

As a surfactant, the compound demonstrates:

  • Emulsifying capacity: Stabilizes oil-water interfaces in cosmetic creams .

  • Antistatic effects: Reduces surface charge in hair care products .

  • Biodegradability: Degrades via esterase-mediated hydrolysis in environmental systems .

Synthesis and Production

Synthetic Pathway

The synthesis involves esterification of pyridoxine with 2-hexyldecanoic acid under catalytic conditions. While detailed industrial protocols are proprietary, the general reaction can be represented as:

Pyridoxine+3 2-Hexyldecanoic AcidcatalystPyridoxine Tris-Hexyldecanoate+3H2O\text{Pyridoxine} + 3 \text{ 2-Hexyldecanoic Acid} \xrightarrow{\text{catalyst}} \text{Pyridoxine Tris-Hexyldecanoate} + 3 \text{H}_2\text{O}

Side products may include mono- and di-esters, necessitating purification via chromatography .

Quality Control Standards

Commercial batches must meet stringent specifications:

Table 3: Quality Standards for Cosmetic-Grade Material

ParameterRequirementTest Method
Active content≥95.0%GB/T 13173
Heavy metals (as Pb)≤20 mg/kgGB/T 30799
Arsenic (As)≤3 mg/kgGB/T 30797

Applications in Industry

Cosmetics

Pyridoxine tris-hexyldecanoate is widely used in:

  • Skin care formulations: Enhances emulsion stability in moisturizers .

  • Hair products: Reduces static buildup in conditioners .

Pharmaceuticals

Preliminary studies suggest utility in:

  • Lipophilic drug delivery: Improves solubility of poorly water-soluble APIs .

  • Topical formulations: Serves as a penetration enhancer .

ParameterRatingSource
Skin irritationCategory 2
FlammabilityFlammable liquid

Environmental Impact

While biodegradable, its high logP (21.9) suggests potential bioaccumulation in aquatic organisms . Regulatory agencies recommend monitoring wastewater discharge .

Future Research Directions

Key knowledge gaps include:

  • Long-term ecotoxicology: Impacts on aquatic ecosystems.

  • Metabolic pathways: Fate in mammalian systems.

  • Synthetic optimization: Green chemistry approaches to reduce byproducts.

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